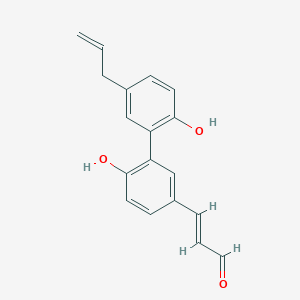

Magnaldehyde B

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-2-4-13-6-8-17(20)15(11-13)16-12-14(5-3-10-19)7-9-18(16)21/h2-3,5-12,20-21H,1,4H2/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLSQIXOLLQBDC-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Pathways for Magnaldehyde B and Its Congeners

Total Synthesis Strategies for Magnaldehyde B

The construction of biphenyl (B1667301) neolignans such as Magnaldehyde B has been a subject of interest in synthetic organic chemistry due to their unique structures and biological activities. Total synthesis provides a definitive route to these molecules, enabling structural confirmation and the production of analogues for further study. researchgate.net

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.comslideshare.netyoutube.com For Magnaldehyde B, a biphenyl-type neolignan, the most logical and common retrosynthetic disconnection is the carbon-carbon single bond connecting the two aromatic rings.

This central disconnection simplifies the target molecule into two functionalized benzene (B151609) derivatives. This strategy suggests that a cross-coupling reaction would be a powerful tool for the forward synthesis. The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for this purpose, involving the reaction of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. researchgate.netnih.gov

A plausible retrosynthetic pathway for Magnaldehyde B is as follows:

Target Molecule: Magnaldehyde B

Key Disconnection (C-C bond): This breaks the molecule into two synthons: a 3-formyl-2-hydroxyphenylmethyl cation and a 4-formylphenyl anion.

Synthetic Equivalents: These idealized fragments correspond to real-world reagents. A suitable aryl halide (e.g., a bromide or iodide) and an aryl boronic acid are chosen. For instance, one fragment could be a protected 2-bromo-6-(methoxymethyl)benzaldehyde derivative, and the other could be 4-formylphenylboronic acid.

Further Simplification: These precursors can be traced back to simpler, commercially available starting materials through functional group interconversions (FGI) and further disconnections. tgc.ac.in

This retrosynthetic approach highlights a convergent strategy, where two key fragments are synthesized independently before being joined in a late-stage coupling reaction. uniurb.itweebly.com

Enantioselective and Diastereoselective Synthetic Routes

Magnaldehyde B is an achiral molecule as it does not possess any stereocenters or elements of axial chirality. Therefore, the principles of enantioselective and diastereoselective synthesis, which aim to control the formation of specific stereoisomers, are not directly applicable to the synthesis of Magnaldehyde B itself.

However, these concepts are critical in the synthesis of many of its congeners and other naturally occurring neolignans that are chiral. For the synthesis of such chiral molecules, chemists employ various strategies:

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule.

Chiral Auxiliaries: Temporarily attaching a chiral group to guide the stereochemical outcome of a reaction.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer or diastereomer over others. slideshare.net

While not relevant for Magnaldehyde B, the development of stereoselective methods is a major focus in the broader field of natural product synthesis.

Evaluation of Stereocontrol Mechanisms in Magnaldehyde B Synthesis

Given that Magnaldehyde B is an achiral compound, there are no stereochemical challenges to overcome in its total synthesis. Consequently, an evaluation of stereocontrol mechanisms is not pertinent to the synthesis of this specific molecule. The synthetic design can focus entirely on regioselectivity and functional group compatibility.

Convergent and Linear Synthesis Approaches

Organic syntheses can be broadly categorized as linear or convergent. chemistnotes.com A linear synthesis builds a molecule step-by-step from a single starting material. chemistnotes.comfiveable.me In contrast, a convergent synthesis involves the independent preparation of several key fragments of the target molecule, which are then combined at a late stage. fiveable.mewikipedia.org

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear | Reactants are added sequentially to build the molecule step-by-step. A → B → C → D. chemistnotes.com | Conceptually straightforward to plan. | Overall yield can be very low for long sequences, as it is the product of the yields of each individual step. uniurb.itwikipedia.org |

| Convergent | Key fragments are synthesized independently and then assembled. (A → B) + (C → D) → E. chemistnotes.comwikipedia.org | Higher overall yield, as the number of linear steps is reduced. uniurb.itchemistnotes.com Greater flexibility and efficiency. weebly.comfiveable.me | May require more complex planning to ensure fragments can be coupled effectively. |

The synthesis of Magnaldehyde B and its congener Magnaldehyde E has been successfully achieved using a convergent approach. researchgate.netuni-potsdam.de A key example is the synthesis by Schmidt and Riemer, which utilizes a microwave-promoted Suzuki–Miyaura coupling reaction. sci-hub.seacs.org This method joins two complex fragments in an aqueous medium, showcasing the efficiency of a convergent strategy. researchgate.netresearchgate.net This approach avoids the significant loss of material that would occur in a lengthy linear sequence. uniurb.itwikipedia.org

Semisynthesis and Late-Stage Functionalization of Magnaldehyde B Precursors

Semisynthesis involves the use of a naturally occurring compound as a starting material to create a new, often related, molecule. Late-stage functionalization (LSF) is a strategy in chemical synthesis that introduces or modifies functional groups on a complex molecule at a late step in the synthetic sequence. wikipedia.organu.edu.au This approach is highly valuable for efficiently generating analogues of natural products or drugs without having to redesign the entire synthesis from scratch. nih.govresearchgate.net

For Magnaldehyde B, a hypothetical LSF approach could involve the selective formylation of a biphenyl precursor that already possesses the correct core structure. For example, one could envision the formylation of a precursor like obovatol, another neolignan found in Magnolia species. redalyc.orgnih.gov

While specific literature detailing the semisynthesis of Magnaldehyde B is scarce, the structural modification of related neolignans is well-documented. For instance, numerous derivatives of honokiol (B1673403) have been prepared through semisynthesis to explore their pesticidal and pharmacological potential. researchgate.net These studies demonstrate the feasibility of applying similar late-stage functionalization or semisynthetic strategies to precursors to obtain Magnaldehyde B.

Biosynthetic Pathways and Chemoenzymatic Production of Magnaldehyde B

Magnaldehyde B is a neolignan found in plants of the Magnolia genus, such as Magnolia obovata and Magnolia officinalis. nih.govmdpi.comnih.gov Its biosynthesis originates from the phenylpropanoid pathway, which is a major route for the production of a wide variety of plant secondary metabolites. mdpi.comnih.gov

The key steps in the proposed biosynthetic pathway are:

Monolignol Synthesis: The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps into monolignols, such as p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. mdpi.com

Oxidative Coupling: These monolignol precursors are then believed to undergo oxidative coupling, a reaction likely catalyzed by oxidase enzymes like laccases and peroxidases. This coupling joins two monolignol units to form the characteristic biphenyl or other linkages found in lignans (B1203133) and neolignans. mdpi.com

Tailoring Reactions: Following the initial coupling, a series of "tailoring" enzymatic reactions (e.g., hydroxylations, methylations, reductions, oxidations) modify the basic lignan (B3055560) skeleton to produce the diverse array of neolignans found in nature, including Magnaldehyde B. nih.gov

Chemoenzymatic synthesis combines chemical reactions with biological catalysis (using isolated enzymes or whole microorganisms) to achieve a synthetic goal. nih.gov This approach can offer high selectivity and milder reaction conditions compared to purely chemical methods. researchgate.net The synthesis of neolignans inspired by magnolol (B1675913) has been achieved using chemoenzymatic strategies, for example, employing horseradish peroxidase (HRP) for dimerization reactions. researchgate.netjst.go.jp While a specific chemoenzymatic protocol for Magnaldehyde B is not prominently reported, the success with related compounds suggests its potential. Such a strategy could involve the enzymatic coupling of appropriate phenolic precursors, followed by chemical steps to complete the synthesis.

Enzymatic Catalysis in Magnaldehyde B Biosynthesis

The biosynthesis of lignans and neolignans like Magnaldehyde B is understood to begin with monolignols derived from the cinnamate/monolignol pathway. mdpi.com The foundational steps involve the enzymatic oxidation of precursors, such as coniferyl alcohol, to create radical intermediates. This process is typically catalyzed by oxidase enzymes like laccases. Following oxidation, these radicals undergo stereoselective dimerization, a reaction often guided by dirigent proteins (DIRs), to form the characteristic biphenyl scaffold. mdpi.comnih.gov

While the specific enzymes for the final steps of Magnaldehyde B synthesis have not been fully characterized, research into its congeners provides significant insight. For instance, studies on Magnolia officinalis have identified specific laccase enzymes involved in the synthesis of the related neolignan, magnolol, from its precursor, chavicol. nih.govmdpi.com Integrated metabolome and transcriptome analysis of Magnolia obovata has further supported the role of laccases and dirigent proteins in neolignan biosynthesis, identifying gene candidates that are highly expressed in tissues where compounds like Magnaldehyde B accumulate. mdpi.comnih.gov The proposed biosynthetic pathway for neolignans in M. obovata suggests a similar laccase- and dirigent protein-mediated mechanism is responsible for the formation of Magnaldehyde B. nih.gov

Genetic Engineering Approaches for Enhanced Biosynthesis

Genetic engineering offers a promising avenue for increasing the production of valuable natural compounds like Magnaldehyde B. Although specific research targeting the enhanced biosynthesis of Magnaldehyde B is not yet published, studies on the closely related neolignan magnolol in Magnolia officinalis serve as a significant proof-of-concept.

In this research, scientists identified MoLAC14, a laccase gene pivotal for the conversion of chavicol into magnolol. nih.govmdpi.com To improve the industrial viability of this enzyme, protein engineering techniques were employed. Selective mutations were introduced to enhance the thermal stability and catalytic activity of the MoLAC14 enzyme. The L532A mutation, identified through alanine (B10760859) scanning, resulted in a notable increase in magnolol production, reaching 148.83 mg/L. nih.gov These successful strategies demonstrate the potential for applying similar genetic and metabolic engineering techniques to the enzymes involved in the Magnaldehyde B pathway to achieve enhanced yields.

Table 1: Selected Mutations in MoLAC14 Laccase for Enhanced Magnolol Production

This table summarizes mutations introduced into the MoLAC14 enzyme and their observed effect on thermal stability, which is a critical factor for industrial biocatalysis. Data sourced from studies on Magnolia officinalis. nih.govmdpi.com

| Mutation | Observed Effect | Rationale |

|---|---|---|

| E345P | Enhanced Thermal Stability | Introduction of proline can rigidify the protein backbone. |

| G377P | Enhanced Thermal Stability | Reduces conformational flexibility by replacing glycine. |

| H347F | Enhanced Thermal Stability | Substitution with a hydrophobic residue can improve core packing. |

| E346C | Enhanced Thermal Stability | Potential for disulfide bond formation or altered local interactions. |

| E346F | Enhanced Thermal Stability | Increased hydrophobicity and improved structural packing. |

| L532A | Boosted Magnolol Production | Alanine scanning identified this residue as critical for catalytic activity. |

Derivatization Strategies and Analogue Libraries for Magnaldehyde B

The chemical structure of Magnaldehyde B serves as a valuable scaffold for synthetic modification. Derivatization strategies are employed to create analogue libraries, which are instrumental in exploring the molecule's bioactivity and establishing structure-activity relationships (SAR).

Mechanistic Structure-Activity Relationship (SAR) Exploration through Analog Synthesis

A significant application of analog synthesis for Magnaldehyde B has been in the exploration of its activity as a nuclear receptor agonist. Research identified Magnaldehyde B as an agonist for the retinoid X receptor α (RXRα). acs.org To build upon this finding, a series of more potent analogs were synthesized to probe the SAR. This systematic structural optimization led to the development of a candidate molecule that exhibited a 440-fold increase in potency compared to the original Magnaldehyde B. acs.org Docking simulations suggested this highly potent analog has a superior affinity for the ligand-binding domain of RXRα. acs.org This work highlights how analog synthesis is a powerful tool for transforming a natural product lead into a highly potent and selective modulator of a specific biological target.

Table 2: Structure-Activity Relationship (SAR) Findings for Magnaldehyde B Analogs as RXRα Agonists

This table outlines the progression from the natural product to a highly potent synthetic analog through systematic structural optimization. acs.org

| Compound | Description | Relative Potency |

|---|---|---|

| Magnaldehyde B | Natural Product Lead | 1x (Baseline) |

| Optimized Analog | Product of structural optimization | 440x |

Scaffold Modification and Functional Group Interconversion

Modifying the core structure and functional groups of Magnaldehyde B is key to developing new derivatives. The biphenyl scaffold of Magnaldehyde B can be constructed and modified using modern synthetic methods. For example, the synthesis of Magnaldehyde B and its congener, Magnaldehyde E, has been achieved through microwave-promoted cross-coupling of boronophenols, demonstrating an efficient method for scaffold construction. jst.go.jp

Functional group interconversion focuses on altering the existing chemical moieties to fine-tune activity. For neolignans in this class, this includes modifications to the aliphatic side chains. researchgate.net Techniques such as the isomerization of double bonds or hydrobromination of side chains have been shown to significantly impact biological potency in related molecules. researchgate.net These strategies of scaffold modification and functional group manipulation are essential for creating diverse analogue libraries needed for comprehensive SAR studies and the development of new chemical entities with tailored properties.

Advanced Spectroscopic and Computational Elucidation of Magnaldehyde B Structure and Dynamics

High-Resolution Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the functional groups and bonding arrangements within a molecule, which are crucial for conformational analysis. nih.gov These methods are complementary; FT-IR spectroscopy measures the absorption of infrared radiation by molecules, exciting vibrational modes that induce a change in the dipole moment, while Raman spectroscopy detects the inelastic scattering of monochromatic light, which is sensitive to vibrations that modulate the polarizability of a bond. nih.gov

For a molecule like Magnaldehyde B, with its array of functional groups—including a hydroxyl, a methoxy (B1213986), an aldehyde, and an allyl group on a biphenyl (B1667301) framework—vibrational spectroscopy serves as a powerful tool for confirming its structural integrity. vulcanchem.com Although specific, complete FT-IR and Raman spectra for pure Magnaldehyde B are not extensively published, the expected vibrational frequencies can be predicted based on its known functional groups. These spectroscopic fingerprints are invaluable for identifying the molecule in complex mixtures and for studying intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. researchgate.netelectrochemsci.org

The table below outlines the expected characteristic vibrational frequencies for the primary functional groups within Magnaldehyde B.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Phenolic O-H | Stretching | 3500-3200 (Broad) | 3500-3200 (Weak) |

| Aldehyde C-H | Stretching | 2900-2800, 2800-2700 | 2900-2700 (Medium) |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 (Strong) |

| Allyl C-H | Stretching | 3080-3010 | 3080-3010 (Medium) |

| Aldehyde C=O | Stretching | 1715-1680 | 1715-1680 (Weak) |

| Aromatic C=C | Ring Stretching | 1600, 1580, 1500, 1450 | 1600, 1580 (Strong) |

| Allyl C=C | Stretching | 1650-1630 | 1650-1630 (Strong) |

| C-O (Phenol, Methoxy) | Stretching | 1260-1000 | 1260-1000 (Weak) |

This table represents predicted values based on standard vibrational frequency ranges for the functional groups present in Magnaldehyde B.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

The definitive structural elucidation of Magnaldehyde B, like many complex natural products, relies heavily on multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov These techniques allow for the determination of the carbon skeleton, the placement of functional groups, and the relative stereochemistry of chiral centers by observing through-bond and through-space correlations between nuclei (primarily ¹H and ¹³C).

The complexity of the ¹H and ¹³C NMR spectra of Magnaldehyde B necessitates the use of advanced 2D NMR pulse sequences to resolve overlapping signals and establish connectivity. emerypharma.com Standard experiments employed for this purpose include:

COSY (Correlation Spectroscopy): This homonuclear experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the identification of adjacent protons, such as those within the allyl group and on the aromatic rings. uni-regensburg.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing an unambiguous map of which proton is attached to which carbon atom. libretexts.org This is fundamental for assigning the carbon backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear experiment shows correlations between protons and carbons that are two or three bonds apart. libretexts.org It is critical for piecing together the molecular structure by connecting non-protonated carbons (like the carbonyl carbon and quaternary aromatic carbons) to nearby protons, thus establishing the linkage of the biphenyl rings and the positions of the various substituents. emerypharma.com

The combined application of these pulse sequences allows for the complete and unambiguous assignment of all proton and carbon resonances, confirming the constitution of Magnaldehyde B. researchgate.net

While solution-state NMR is ideal for determining the structure of individual molecules, solid-state NMR (ssNMR) provides unique information about the structure, packing, and dynamics of molecules in the solid phase. For Magnaldehyde B, ssNMR could be employed to investigate potential polymorphic forms, which are different crystalline structures of the same compound that can exhibit distinct physical properties. Furthermore, ssNMR can elucidate the nature of supramolecular assemblies, revealing details about intermolecular hydrogen bonding and π-π stacking interactions between the biphenyl rings in the crystal lattice. Although specific ssNMR studies on Magnaldehyde B have not been reported, this technique remains a powerful tool for the comprehensive characterization of its solid-state behavior.

Advanced Pulse Sequences for Complex Structural Elucidation

Mass Spectrometry-Based Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is an essential analytical technique that provides information about a molecule's mass and, by extension, its elemental composition. uomustansiriyah.edu.iq When coupled with fragmentation techniques, it becomes a powerful tool for structural elucidation. tutorchase.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy. This precision allows for the calculation of a unique elemental formula, which is a critical step in identifying a new compound or confirming the identity of a known one. nih.gov Magnaldehyde B has been characterized by HRMS, confirming its molecular formula as C₁₈H₁₆O₃. researchgate.netsemanticscholar.org

| Parameter | Observed Value | Reference |

| Molecular Formula | C₁₈H₁₆O₃ | semanticscholar.org |

| Ionization Mode | Positive | semanticscholar.org |

| Observed m/z | 245.0957 [M+H-CH₂O]⁺ | semanticscholar.org |

Note: The referenced observed m/z corresponds to a fragment ion, as is common in certain MS analyses. The elemental formula C₁₈H₁₆O₃ corresponds to a neutral mass of 296.1099.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (such as the molecular ion, M⁺) which is then subjected to fragmentation. nih.gov The resulting daughter ions provide a fragmentation pattern that acts as a structural fingerprint of the molecule. tutorchase.com Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms and the nature of the functional groups. researchgate.net

For Magnaldehyde B, characteristic fragmentation would be expected from the cleavage of its substituents. While detailed fragmentation studies are not widely published, a plausible pathway can be proposed based on its structure and general fragmentation rules for aldehydes, ethers, and allyl-substituted aromatic compounds. miamioh.edu

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Identity of Lost Neutral Fragment | Plausible Origin of Fragmentation |

| 296 [M]⁺ | 281 [M-15]⁺ | •CH₃ | Loss of methyl radical from methoxy group |

| 296 [M]⁺ | 267 [M-29]⁺ | •CHO | Loss of formyl radical (α-cleavage) |

| 296 [M]⁺ | 255 [M-41]⁺ | •C₃H₅ | Loss of allyl radical |

| 281 [M-CH₃]⁺ | 253 [M-CH₃-CO]⁺ | CO | Subsequent loss of carbon monoxide |

This table represents plausible fragmentation pathways based on the known structure of Magnaldehyde B and established mass spectrometry fragmentation principles.

Isotopic labeling studies, where atoms like hydrogen or carbon are replaced with their heavier stable isotopes (e.g., ²H or ¹³C), can be used in conjunction with MS and NMR to definitively trace fragmentation pathways or elucidate biosynthetic routes in living organisms. wikipedia.orgsymeres.com By synthesizing or biosynthetically producing a labeled version of Magnaldehyde B, researchers could precisely confirm which atoms are lost in each fragmentation step or identify its metabolic precursors.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

X-ray Crystallography and Electron Diffraction for Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of a compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of individual atoms and the bond lengths and angles between them. For complex organic molecules, X-ray crystallography provides unequivocal proof of structure and stereochemistry. chemfaces.comresearchgate.net While the absolute configuration of some related lignans (B1203133) and natural products has been successfully determined using X-ray diffraction, a specific single-crystal X-ray structure for Magnaldehyde B has not been reported in the available scientific literature. researchgate.netchemfaces.com The synthesis of Magnaldehyde B has been achieved, which is a prerequisite for obtaining the crystalline material necessary for such analysis. sci-hub.se

Electron diffraction is an analogous technique that is particularly useful for studying nanocrystalline materials. science.gov It has been demonstrated to be capable of determining the ab initio structure and absolute configuration of pharmaceutical compounds, even for those that are sensitive to radiation. Given the availability of synthetic Magnaldehyde B, both X-ray crystallography and electron diffraction represent powerful, albeit currently unreported, avenues for the definitive determination of its solid-state molecular architecture.

Chiroptical Spectroscopy (CD, ORD, VCD) for Absolute Configuration Determination and Conformational Studies

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are exceptionally sensitive to the three-dimensional structure and are instrumental in determining the absolute configuration of stereocenters and studying the conformational dynamics of molecules in solution. pbsiddhartha.ac.inuva.nlmgcub.ac.innih.gov

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): Electronic CD (ECD) and ORD measure the differential absorption and refraction of circularly polarized light, respectively, by chiral molecules. pbsiddhartha.ac.inresearchgate.netgoogleapis.com For bicyclo[3.3.0]octane-type lignans, which are structurally related to Magnaldehyde B, CD spectral analysis has been a key method for determining their configuration. jst.go.jp The comparison of experimentally measured CD spectra with those calculated using quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), is a powerful approach for assigning the absolute configuration of complex natural products. researchgate.netchemfaces.com This combined experimental and theoretical approach has been successfully applied to numerous lignans and is the most likely method for the unambiguous assignment of Magnaldehyde B's absolute configuration in the absence of a crystal structure. researchgate.netresearchgate.net

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left- and right-circularly polarized infrared radiation associated with molecular vibrations. biotools.usresearchgate.netnih.gov It provides a detailed fingerprint of a molecule's stereochemistry. uva.nlq-chem.com The absolute configuration is typically determined by comparing the experimental VCD spectrum with the spectrum calculated ab initio for a specific enantiomer. biotools.us This technique is a powerful alternative to X-ray crystallography and is routinely used in the pharmaceutical industry for the structural elucidation of chiral drug candidates. uva.nlbiotools.us

Table 1: Chiroptical Spectroscopy Techniques and Their Applications

| Technique | Abbreviation | Principle | Primary Application for Magnaldehyde B |

|---|---|---|---|

| Circular Dichroism | CD | Differential absorption of left and right circularly polarized UV-Vis light. | Determination of absolute configuration by comparing experimental and calculated spectra. chemfaces.com |

| Optical Rotatory Dispersion | ORD | Wavelength-dependent rotation of plane-polarized light. | Confirmation of chirality and analysis of Cotton effects near absorption bands. pbsiddhartha.ac.inmgcub.ac.in |

| Vibrational Circular Dichroism | VCD | Differential absorption of left and right circularly polarized infrared light. | Unambiguous determination of absolute configuration in solution. biotools.usnih.gov |

Theoretical and Computational Chemistry for Structural Prediction and Electronic Properties

Computational chemistry provides indispensable tools for predicting molecular structures, understanding electronic properties, and interpreting experimental data. For a flexible molecule like Magnaldehyde B, computational methods are essential for exploring its conformational landscape and predicting its behavior. researchgate.netacs.org

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium to large-sized molecules. aps.orgarxiv.orgnih.gov DFT calculations are used to optimize the geometry of Magnaldehyde B, predicting bond lengths, bond angles, and dihedral angles for its most stable conformations. Furthermore, DFT is crucial for calculating the spectroscopic parameters needed to interpret experimental results. For instance, DFT calculations are employed to predict the energies and intensities of vibrational modes (for VCD) and electronic transitions (for ECD), which are then compared with experimental spectra to confirm the structure and absolute configuration. nih.govaps.org

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. aps.org These methods are used to obtain a detailed understanding of a molecule's electronic structure and to calculate reactivity descriptors. For Magnaldehyde B, ab initio calculations can provide insights into its molecular orbitals, electron density distribution, and electrostatic potential. researchgate.net This information is valuable for predicting which parts of the molecule are likely to be involved in chemical reactions or biological interactions. For example, understanding the electronic properties of the biphenyl system is crucial, as this moiety is central to its biological activity. science.gov

Magnaldehyde B possesses several rotatable single bonds, which allows it to adopt a wide range of conformations in solution. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. mpg.de By simulating the motions of the atoms over time, MD can map the conformational space of Magnaldehyde B, identifying the most populated and energetically favorable shapes. nih.govmdpi.com

Furthermore, MD simulations explicitly include solvent molecules, allowing for a detailed investigation of how the solvent influences the conformational preferences of the solute. unibas.ch The stability of ligand-protein complexes, such as those predicted by docking studies of Magnaldehyde B with biological targets, can be further validated through MD simulations, which provide a dynamic picture of the interaction. researchgate.netresearchgate.netacs.org

Table 2: Computational Chemistry Methods for Magnaldehyde B Analysis

| Method | Focus | Key Insights for Magnaldehyde B |

|---|---|---|

| Density Functional Theory (DFT) | Geometry and Spectroscopic Parameters | Optimized 3D structure, prediction of ECD and VCD spectra for absolute configuration assignment. nih.gov |

| Ab Initio Methods | Electronic Structure and Reactivity | Electron distribution, molecular orbital energies, prediction of reactive sites. researchgate.netaps.org |

| Molecular Dynamics (MD) Simulations | Conformational Analysis and Solvent Effects | Identification of stable conformers in solution, understanding flexibility, and validating docking poses. researchgate.net |

Reaction Mechanisms and Chemical Transformations Involving Magnaldehyde B

Nucleophilic and Electrophilic Reactivity at the Aldehyde Moiety

The aldehyde functional group is a cornerstone of reactivity in Magnaldehyde B. The carbon-oxygen double bond (carbonyl group) is highly polarized due to the greater electronegativity of oxygen compared to carbon. libretexts.org This polarization results in the carbonyl carbon bearing a partial positive charge (δ+) and the oxygen a partial negative charge (δ-). libretexts.org Consequently, the carbonyl carbon is an electrophilic center, making it susceptible to attack by nucleophiles—electron-rich species. vaia.comquora.com

Aldehydes are generally more reactive towards nucleophilic attack than ketones for two primary reasons: electronic effects and steric hindrance. libretexts.orgsaskoer.ca The presence of a hydrogen atom attached to the carbonyl carbon in an aldehyde, as opposed to a second alkyl or aryl group in a ketone, makes the aldehyde's carbonyl carbon more electrophilic. vaia.comsaskoer.ca Furthermore, the smaller size of the hydrogen atom compared to an alkyl or aryl group means that the path for a nucleophile to attack the carbonyl carbon is less sterically hindered. libretexts.orgsaskoer.ca In Magnaldehyde B, the aldehyde group is attached to a bulky biphenyl (B1667301) scaffold, but its intrinsic reactivity remains high. The typical reaction mechanism begins with the nucleophilic addition to the electrophilic carbonyl carbon, which breaks the C=O pi bond and forms a tetrahedral intermediate. libretexts.org

| Reaction Type | Description | Key Intermediate | Typical Product |

|---|---|---|---|

| Nucleophilic Addition | An electron-rich nucleophile attacks the electrophilic carbonyl carbon. libretexts.org | Tetrahedral Alkoxide | Alcohol (after protonation) |

| Imine Formation | Reaction with a primary amine (R-NH2). unizin.org | Carbinolamine, Iminium Ion libretexts.org | Imine (Schiff Base) |

| Enamine Formation | Reaction with a secondary amine (R2NH). unizin.org | Carbinolamine, Iminium Ion libretexts.org | Enamine |

| Oxidation | Loss of electrons from the aldehyde group. libretexts.org | N/A (varies with mechanism) | Carboxylic Acid |

| Reduction | Gain of electrons by the aldehyde group. libretexts.org | N/A (varies with mechanism) | Primary Alcohol |

Asymmetric catalysis provides a powerful strategy for the enantioselective functionalization of aldehydes like Magnaldehyde B. nih.gov These methods aim to create chiral products with high enantiomeric purity, which is crucial in the synthesis of complex molecules. sioc-journal.cn The field has seen significant developments in both organocatalytic and metal-catalyzed approaches. nih.gov

Transition metal catalysis, often employing metals like rhodium, ruthenium, or palladium with chiral ligands, has been extensively used for the asymmetric addition of organoboron reagents to aldehydes. sioc-journal.cn This method is one of the most direct ways to synthesize versatile optically active alcohols. sioc-journal.cn Another prominent strategy is organocatalysis, which uses small, chiral organic molecules to catalyze transformations. For example, chiral phosphoric acids can catalyze the asymmetric prenylation of aldehydes with excellent asymmetric induction. rsc.org Similarly, enamine-mediated catalysis can be used for the asymmetric fluorination of α-branched aldehydes. mdpi.com While α-branched aldehydes present unique challenges due to potential reactivity and selectivity issues, various catalytic systems have been developed to overcome these hurdles. nih.govmdpi.com Although specific studies detailing the asymmetric catalysis of Magnaldehyde B's aldehyde group are not prevalent, these established methodologies are broadly applicable to aromatic aldehydes and represent viable pathways for its chiral modification.

The reaction of the aldehyde moiety in Magnaldehyde B with amines leads to the formation of imines or enamines, depending on whether a primary or secondary amine is used. unizin.org These reactions are typically acid-catalyzed and are reversible. unizin.orglibretexts.org

Imine Formation (with Primary Amines): The formation of an imine (also known as a Schiff base) from Magnaldehyde B and a primary amine (RNH₂) proceeds through a two-stage mechanism involving a carbinolamine intermediate. unizin.orglibretexts.org

Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of Magnaldehyde B. This is followed by a proton transfer from the nitrogen to the oxygen, yielding a neutral tetrahedral intermediate called a carbinolamine. unizin.orglibretexts.org

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). unizin.orglibretexts.org Water is eliminated, forming a resonance-stabilized iminium ion. libretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen, yielding the final imine product and regenerating the acid catalyst. libretexts.orglibretexts.org

Enamine Formation (with Secondary Amines): The reaction of Magnaldehyde B with a secondary amine (R₂NH) initially follows a similar path to imine formation but diverges after the formation of the iminium ion. unizin.orgmasterorganicchemistry.com

Iminium Ion Formation: The secondary amine adds to the aldehyde to form a carbinolamine, which then loses water to form an iminium ion, analogous to the imine-forming pathway. libretexts.org

Deprotonation at α-Carbon: Unlike the intermediate in imine formation, this iminium ion has no proton on the nitrogen to lose. masterorganicchemistry.com Instead, a proton is removed from the adjacent carbon (the α-carbon), and the electrons from the C-H bond move to form a C=C double bond, neutralizing the positive charge on the nitrogen. libretexts.org This step results in the formation of an enamine ("ene" + "amine"). masterorganicchemistry.com

| Step | Imine Formation (Primary Amine) | Enamine Formation (Secondary Amine) |

|---|---|---|

| 1 | Nucleophilic attack by amine on carbonyl carbon. libretexts.org | Nucleophilic attack by amine on carbonyl carbon. libretexts.org |

| 2 | Proton transfer to form a neutral carbinolamine. libretexts.org | Proton transfer to form a neutral carbinolamine. libretexts.org |

| 3 | Protonation of the hydroxyl group by an acid catalyst. libretexts.org | Protonation of the hydroxyl group by an acid catalyst. libretexts.org |

| 4 | Elimination of water to form an iminium ion. libretexts.org | Elimination of water to form an iminium ion. libretexts.org |

| 5 | Deprotonation from the nitrogen atom. libretexts.org | Deprotonation from the α-carbon atom. libretexts.org |

Asymmetric Catalysis of Aldehyde Transformations

Redox Chemistry of Magnaldehyde B: Oxidation and Reduction Pathways

Redox reactions, involving the transfer of electrons, are fundamental to the chemical transformation of Magnaldehyde B's aldehyde group. libretexts.orgpressbooks.pub The aldehyde functional group is at an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation Pathways: The aldehyde group of Magnaldehyde B can be oxidized to the corresponding carboxylic acid, forming 2'-carboxy-5'-formyl-3,5-diallyl-biphenyl-2,4'-diol (hypothetical name). This transformation involves the loss of electrons by the aldehyde. libretexts.org Many oxidizing agents can effect this change, and the choice of reagent can be critical for achieving selectivity, especially in a complex molecule with other potentially oxidizable groups like phenols and allyl groups.

Reduction Pathways: The reduction of the aldehyde group in Magnaldehyde B involves the gain of electrons and yields the corresponding primary alcohol. libretexts.org This is a common transformation in organic synthesis. The resulting product would be a hydroxymethyl-substituted biphenyl neolignan. Various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can accomplish this reduction.

| Process | Starting Functional Group | Product Functional Group | Change in Oxidation State |

|---|---|---|---|

| Oxidation | Aldehyde (-CHO) | Carboxylic Acid (-COOH) | Increase |

| Reduction | Aldehyde (-CHO) | Primary Alcohol (-CH2OH) | Decrease |

Selective oxidation of the aldehyde in Magnaldehyde B without affecting the phenol (B47542) and allyl groups requires mild and specific oxidizing agents. Mechanistic studies on the oxidation of aldehydes often point to the formation of a hydrate (B1144303) intermediate in aqueous media, which is then oxidized. Organocatalytic methods have been developed for the selective oxidation of various substrates. rsc.org For example, certain ketone-mediated processes can transform functional groups under environmentally friendly conditions. rsc.org The mechanism of such reactions is critical, as it dictates the reactivity and selectivity. For instance, studies on aniline (B41778) oxidation have provided clear evidence for distinct mechanistic intermediates, which helps in controlling the final product. rsc.org While direct mechanistic studies on Magnaldehyde B are not documented in the provided sources, the principles of selective aldehyde oxidation would apply, likely proceeding through intermediates that are more susceptible to oxidation than the other functional groups present in the molecule.

While the reduction of the aldehyde group in Magnaldehyde B to a primary alcohol does not create a new stereocenter at the carbonyl carbon, stereoselective methodologies are crucial in the broader context of neolignan synthesis and modification. jst.go.jp If the aldehyde were to be modified via an addition reaction (e.g., with a Grignard or organolithium reagent), a new stereocenter would be formed, and controlling the stereochemistry would be paramount.

Stereoselective reduction methodologies for carbonyls typically involve the use of chiral reducing agents or catalysts. These can be created by modifying standard hydride reagents like LiAlH₄ or NaBH₄ with chiral alcohols or amines. Alternatively, catalytic hydrogenation using a chiral metal catalyst (e.g., based on Ruthenium, Rhodium, or Iridium) can achieve high enantioselectivity. These methods are foundational in modern organic synthesis for producing optically active alcohols from prochiral ketones and aldehydes.

Mechanistic Studies of Selective Oxidation Reactions

Pericyclic Reactions and Rearrangements Involving Magnaldehyde B Scaffolds

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by a simultaneous reorganization of bonding electrons. msu.educareerendeavour.com They are typically unaffected by catalysts or solvent changes and are highly stereospecific. msu.edu The main classes are cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu

The biphenyl scaffold of Magnaldehyde B, particularly with its allyl substituents, is a candidate for certain pericyclic reactions, most notably sigmatropic rearrangements. The Claisen rearrangement, a sci-hub.sesci-hub.se-sigmatropic rearrangement, is a well-known reaction for converting allyl aryl ethers into allyl-substituted phenols. researchgate.net In the synthesis of honokiol (B1673403), a related neolignan, a Lewis acid-catalyzed Claisen rearrangement is a key step. researchgate.net If the phenolic hydroxyls of Magnaldehyde B were converted to allyl ethers, a subsequent thermal or Lewis acid-catalyzed Claisen rearrangement could be envisioned to move the allyl groups to different positions on the aromatic rings.

Other types of pericyclic reactions, such as Diels-Alder [4π+2π] cycloadditions, could potentially involve the allyl groups acting as dienophiles, although this would require a suitable diene partner. Electrocyclic reactions, which involve the formation or breaking of a ring within a single conjugated system, are less directly applicable to the Magnaldehyde B scaffold itself but are a fundamental type of pericyclic reaction that could be relevant in the synthesis of its precursors or derivatives. msu.edulibretexts.org

Supramolecular Interactions and Self-Assembly of Magnaldehyde B

Supramolecular chemistry, which focuses on chemical systems held together by non-covalent interactions, provides a framework for understanding how Magnaldehyde B interacts with other molecules. supramolecularevans.com These interactions, such as hydrogen bonding and π-π stacking, are foundational to the processes of molecular recognition and self-assembly. supramolecularevans.com The self-assembly of molecules into higher-order structures is a key aspect of supramolecular chemistry, driven by the thermodynamic and kinetic interplay of these non-covalent forces. supramolecularevans.comfudan.edu.cn

While specific crystallographic data for Magnaldehyde B is not extensively detailed in the reviewed literature, the principles of crystal engineering and hydrogen bonding in similar organic molecules offer significant insights. Hydrogen bonds are crucial directional interactions that govern the assembly of molecules in the solid state. irb.hr In organic crystals, even weak hydrogen bonds, such as C–H···O interactions, can be structure-determining and lead to significant changes in crystal packing. ucsb.edu

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. supramolecularevans.com This principle is evident in the interaction of Magnaldehyde B with biological macromolecules. Studies have identified Magnaldehyde B as a natural inhibitor of lipase (B570770), a key enzyme in triglyceride hydrolysis. science.govscience.gov In this context, the enzyme acts as the host, and Magnaldehyde B is the guest.

The mechanism of interaction was investigated using molecular docking, a computational method to predict the binding orientation of a ligand (guest) to a protein (host). science.govresearchgate.netscience.gov This form of ligand-enzyme interaction is a prime example of molecular recognition driven by supramolecular forces. researchgate.net The binding affinity and specificity are determined by how well the guest molecule fits into the host's binding site, both sterically and electronically. supramolecularevans.com

One study successfully used lipase-adsorbed halloysite (B83129) nanotubes as a medium to screen for and identify lipase inhibitors from Magnoliae cortex extract, leading to the identification of Magnaldehyde B. science.govscience.gov This demonstrates a practical application of host-guest affinity for separating and identifying bioactive compounds from complex natural mixtures. science.gov

Table 1: Host-Guest Interaction Profile of Magnaldehyde B

| Host | Guest | Interaction Type | Application | Finding |

| Lipase Enzyme | Magnaldehyde B | Enzyme-Ligand Binding | Screening for obesity management agents | Identified as a novel, natural lipase inhibitor. science.govscience.gov |

| Lipase-adsorbed Halloysite Nanotubes | Magnaldehyde B | Affinity Adsorption | Selective enrichment from natural extracts | Method validated for rapid screening of enzyme inhibitors. science.govscience.gov |

Hydrogen Bonding Networks and Crystal Packing

Photochemical and Radiochemical Transformations of Magnaldehyde B

Specific studies detailing the photochemical and radiochemical transformation pathways of Magnaldehyde B are not prominent in the available literature. However, photostability testing is a mandatory part of forced degradation studies for pharmaceutical substances as per regulatory guidelines. unr.edu.arpharmoutsourcing.comresearchgate.net Such studies involve exposing the compound to controlled light conditions, often in excess of ICH standards, to identify potential photodegradants. unr.edu.arpharmoutsourcing.com The purpose is to establish the intrinsic photostability of the molecule and validate that analytical methods can detect any products formed upon light exposure. unr.edu.ar Without specific experimental data for Magnaldehyde B, its behavior under photochemical or radiochemical stress remains a subject for future investigation.

Degradation Pathways and Stability Under Controlled Experimental Conditions (Mechanistic Insights)

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying its likely degradation pathways. unr.edu.arresearchgate.net These studies subject the compound to conditions more severe than standard accelerated stability testing, including extremes of pH, temperature, and oxidation. unr.edu.ardgra.de The goal is to generate degradants and elucidate the chemical mechanisms of decomposition, which is crucial for developing stable formulations and establishing appropriate storage conditions. researchgate.net

It has been noted that chemical constituents in Magnolia bark, the natural source of Magnaldehyde B, may undergo degradation and decomposition over time, which can affect the quality of herbal preparations. epdf.pub

Hydrolytic stability is assessed by exposing a compound to acidic and basic conditions. researchgate.net Typically, this involves using hydrochloric acid (for acid hydrolysis) and sodium hydroxide (B78521) (for base hydrolysis) to determine the susceptibility of the molecule to pH-dependent degradation. researchgate.net The specific functional groups within Magnaldehyde B, such as ether linkages or the aldehyde group, could potentially be susceptible to hydrolysis under strong acidic or basic conditions. However, detailed mechanistic studies on the hydrolytic degradation of Magnaldehyde B have not been reported.

Thermal stability is evaluated by exposing the compound to dry heat. researchgate.net This helps to identify thermally induced degradation products and understand the temperature thresholds for the molecule's stability. While there is mention of the thermal decomposition of unrelated magnesium compounds nrel.gov, specific studies on the thermal decomposition pathways and kinetics for Magnaldehyde B are absent from the reviewed scientific literature. Establishing this profile would require controlled thermogravimetric analysis (TGA) and characterization of any resulting degradation products.

Mechanistic Chemical Biology and Biological Target Interaction Studies of Magnaldehyde B

Molecular Recognition and Binding Kinetics with Biological Macromolecules

The interaction of Magnaldehyde B with proteins, nucleic acids, and lipid membranes involves a variety of binding mechanisms that dictate its biological effects.

Protein-Magnaldehyde B Binding Mechanisms

The binding of Magnaldehyde B to proteins can occur through both non-covalent and potentially covalent interactions, influencing protein function.

Non-covalent Interactions: Research indicates that Magnaldehyde B engages in non-covalent interactions with proteins. researchgate.net These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the formation of protein-ligand complexes. juniperpublishers.com For instance, Magnaldehyde B has been identified as an agonist of the retinoid X receptor alpha (RXRα), where it binds to the ligand-binding domain. researchgate.netacs.org Docking simulations suggest that these interactions are crucial for its agonistic activity. researchgate.netacs.org The binding of Magnaldehyde B to proteins is a key aspect of its mechanism of action, as suggested by its involvement in various signaling pathways. nih.gov

Covalent Modification: While direct evidence for covalent modification of proteins by Magnaldehyde B is not extensively detailed in the available literature, the presence of an aldehyde functional group suggests the potential for forming covalent bonds with nucleophilic residues on proteins, such as lysine (B10760008) or cysteine, through Schiff base formation. Irreversible inhibitors often form such covalent bonds, leading to permanent inactivation of the enzyme. libretexts.org

A summary of proteins reported to interact with Magnaldehyde B is presented in the table below.

| Protein Target | Interaction Type | Reported Effect |

| Retinoid X receptor alpha (RXRα) | Non-covalent (Agonist) | Activation of RXRα |

| Lipase (B570770) | Inhibition | Inhibition of lipase activity |

Nucleic Acid-Magnaldehyde B Interactions

The interaction of small molecules with nucleic acids can significantly impact cellular processes. The potential interactions of Magnaldehyde B with DNA can be categorized as follows:

Intercalation: Intercalation involves the insertion of a planar molecule between the base pairs of DNA. irb.hr This mode of binding can lead to structural distortions of the DNA helix. irb.hr While some natural products are known to intercalate into DNA, specific studies detailing the intercalation of Magnaldehyde B are limited. researchgate.netnih.gov

Groove Binding: Molecules can also bind to the major or minor grooves of the DNA helix. nih.govumass.edu This binding is typically non-covalent and can be sequence-specific. nih.govnih.gov The binding of ligands to DNA grooves can interfere with the binding of proteins and enzymes that recognize specific DNA sequences. sci-hub.se Although magnolol (B1675913), a related compound, has been shown to inhibit the DNA binding of NF-κB, direct evidence for Magnaldehyde B binding to DNA grooves is not prominently reported. sci-hub.se

Lipid Bilayer Interactions and Membrane Permeation Mechanisms

The ability of a compound to cross cell membranes is critical for its biological activity. The interaction of Magnaldehyde B with lipid bilayers and its permeation mechanisms are key determinants of its bioavailability.

The permeation of drugs across biological membranes can occur through several mechanisms, including passive diffusion and carrier-mediated transport. mdpi.com For many small molecules, passive diffusion across the lipid bilayer is a primary route of entry into cells. mdpi.com The physicochemical properties of a compound, such as its lipophilicity and size, play a significant role in its ability to permeate membranes. semanticscholar.org Compounds related to Magnaldehyde B, such as magnolol and honokiol (B1673403), are known to have effects that involve membrane interactions, suggesting that Magnaldehyde B may also interact with and permeate lipid bilayers. researchgate.net

Enzymatic Activity Modulation by Magnaldehyde B

Magnaldehyde B has been shown to modulate the activity of certain enzymes, a key aspect of its pharmacological profile. nih.gov

Reversible and Irreversible Enzyme Inhibition Mechanisms

Enzyme inhibitors can be classified as either reversible or irreversible based on the nature of their interaction with the enzyme. bgc.ac.inmdpi.com

Reversible Inhibition: Reversible inhibitors bind to enzymes through non-covalent forces and can be easily dissociated from the enzyme. libretexts.orglibretexts.org This type of inhibition can be competitive, non-competitive, or uncompetitive. ucl.ac.uklibretexts.org Studies have identified Magnaldehyde B as a reversible inhibitor of certain enzymes, such as lipase. nih.govscience.gov The inhibition of lipase by Magnaldehyde B has been demonstrated with a determined IC50 value. science.gov

Irreversible Inhibition: Irreversible inhibitors typically form covalent bonds with the enzyme, leading to a permanent loss of activity. juniperpublishers.comlibretexts.org The aldehyde group in Magnaldehyde B presents a possibility for covalent modification of enzyme active sites, which could lead to irreversible inhibition. libretexts.org However, specific studies confirming Magnaldehyde B as an irreversible inhibitor are not widely available.

Allosteric Modulation and Conformational Changes

The binding of a ligand to a site on an enzyme other than the active site, known as an allosteric site, can modulate the enzyme's activity. bgc.ac.in This allosteric binding can induce conformational changes that either enhance or inhibit the enzyme's catalytic function. mdpi.compurdue.edu

The binding of Magnaldehyde B to proteins like RXRα suggests it can induce conformational changes that lead to receptor activation. researchgate.netacs.org Such conformational changes are a common mechanism for the modulation of protein function. nih.govbac-lac.gc.ca While direct evidence for allosteric modulation of enzymes by Magnaldehyde B is not extensively documented, its ability to act as an agonist for a nuclear receptor points to its capacity to induce functionally significant conformational changes in its biological targets. nih.gov

Substrate Mimicry and Enzymatic Reaction Intermediates

Magnaldehyde B has been identified as an inhibitor of certain enzymes, with evidence suggesting a mechanism that may involve substrate mimicry. Research has demonstrated its activity as a natural lipase inhibitor. science.gov Molecular docking studies have been employed to further investigate the interactions between Magnaldehyde B and the enzyme at a molecular level. science.govscience.gov This computational approach helps to visualize how Magnaldehyde B fits into the enzyme's active site, a process often central to competitive inhibition where a compound mimics the structure of the natural substrate to block its access. By occupying the active site, the inhibitor prevents the normal enzymatic reaction from occurring.

While direct studies detailing Magnaldehyde B as an enzymatic reaction intermediate are not extensively documented, its role as an inhibitor points towards its interaction with the catalytic core of enzymes. The investigation of such interactions is fundamental to understanding its mechanism of action and its potential as a modulator of enzymatic pathways.

Cellular Pathway Perturbation and Signal Transduction Modulation

Magnaldehyde B exerts its biological effects by perturbing key cellular signaling pathways. A significant finding has been the identification of Magnaldehyde B as an agonist for the retinoid X receptor (RXR) alpha. researchgate.net RXR is a nuclear receptor that plays a crucial role in regulating gene expression involved in development, differentiation, metabolism, and cell survival. By binding to and activating RXR, Magnaldehyde B can initiate a cascade of downstream signaling events.

Furthermore, studies on a synthetic analog of Magnaldehyde B, 6-hydroxy-3′-propyl-[1,1′-biphenyl]-3-propanoic acid (6OHA), have revealed potent anti-inflammatory effects in microglial cells. jst.go.jp This analog was shown to suppress early-phase inflammatory responses to lipopolysaccharide (LPS) and promote the polarization of microglia towards an anti-inflammatory M2 phenotype. jst.go.jp This modulation of neuroinflammation is achieved through the RXR pathway, as the effects were nullified by an RXR antagonist. jst.go.jp While many studies focus on related neolignans like magnolol and honokiol, which are known to inhibit pathways such as NF-κB and MAPK, the direct action of Magnaldehyde B on the RXR pathway provides a distinct mechanism for its signal transduction modulation. sci-hub.seresearchgate.net

Investigation of Specific Protein-Protein Interaction Inhibition

The function of many proteins is dependent on their interaction with other proteins. The modulation of these protein-protein interactions (PPIs) is a key strategy in drug discovery. whiterose.ac.uknih.gov Magnaldehyde B's activity as an RXR agonist is a prime example of modulating a PPI. RXR rarely acts alone; instead, it forms heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) or retinoic acid receptors (RARs). researchgate.netjst.go.jp

Research involving structural optimization of Magnaldehyde B has led to the development of analogs that selectively activate the PPARδ-RXR heterodimer. researchgate.net This demonstrates that Magnaldehyde B-derived compounds can specifically influence the interaction between these two proteins, thereby controlling the transcription of their target genes. The ability to selectively modulate a specific heterodimer complex showcases a sophisticated mechanism of PPI regulation, moving beyond simple inhibition to targeted activation. researchgate.net This selective action is critical for developing therapeutics with precise effects and fewer off-target interactions. rsc.org

Transcriptional and Post-Translational Regulatory Mechanisms

Magnaldehyde B's primary mechanism for regulating cellular processes appears to be at the transcriptional level. As an agonist of the nuclear receptor RXR, it directly influences the machinery of gene expression. researchgate.net Upon activation by a ligand like Magnaldehyde B, RXR-containing heterodimers bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby initiating or suppressing their transcription. jst.go.jp For example, an analog of Magnaldehyde B was found to regulate the transcription of arginase-1 (Arg1), a key anti-inflammatory marker in microglia, through the RAR/RXR heterodimer. jst.go.jp

While direct evidence for Magnaldehyde B's influence on post-translational modifications is limited, the pathways it modulates are intricately linked to such regulations. For instance, the PI3K/Akt and MAPK signaling pathways, which are affected by the related compound magnolol, are well-known regulators of protein phosphorylation and other modifications like histone methylation. nih.gov Given that Magnaldehyde B has known anti-tumor activity, exploring its potential impact on post-translational regulatory mechanisms remains a valuable area for future research. mdpi.comresearchgate.net

Mechanisms of Cell Cycle Modulation

Magnaldehyde B, a neolignan isolated from M. officinalis, has been shown to inhibit the proliferation of cancer cells. sci-hub.se This anti-proliferative activity is often linked to the modulation of the cell cycle. While specific studies detailing the cell cycle effects of Magnaldehyde B are emerging, extensive research on the closely related and structurally similar compound magnolol provides significant insights into plausible mechanisms.

Magnolol has been reported to induce cell cycle arrest at various phases, including G0/G1 and G2/M, in different cancer cell lines. mdpi.comnih.gov This arrest is typically achieved by modulating the expression and activity of key cell cycle regulatory proteins. These proteins include:

Cyclins: Such as Cyclin A, Cyclin B1, and Cyclin D1, which are often downregulated. mdpi.comnih.gov

Cyclin-Dependent Kinases (CDKs): Including CDK1 and CDK2, whose activity is inhibited. mdpi.com

CDK Inhibitors: Such as p21/Cip1, which are often upregulated to halt the cell cycle. mdpi.comnih.gov

Tumor Suppressor Proteins: Like p53, which can be enhanced to promote cell cycle arrest and apoptosis. mdpi.com

Given the structural similarities and shared anti-proliferative properties, it is hypothesized that Magnaldehyde B may employ comparable mechanisms to exert its effects on cancer cells.

Identification and Validation of Biological Targets for Magnaldehyde B

The process of identifying and validating the molecular targets of a bioactive compound is a cornerstone of drug discovery and chemical biology. danaher.comnih.govrapidnovor.com For Magnaldehyde B, a key biological target has been successfully identified and validated: the retinoid X receptor (RXR). researchgate.net This was initially discovered through screening activities, which identified Magnaldehyde B as an RXRα agonist. researchgate.net

Target validation involves confirming that interaction with the target is responsible for the compound's biological effects. rapidnovor.comnih.gov In the case of Magnaldehyde B, this has been achieved through several lines of evidence:

Structure-Activity Relationship (SAR) Studies: Analogs of Magnaldehyde B were synthesized, leading to a candidate molecule with a 440-fold increase in potency for RXRα activation. researchgate.net

Competitive Binding and Antagonist Assays: The effects of a Magnaldehyde B analog on microglial cells were blocked by a known RXR antagonist, confirming that the observed activity is mediated through RXR. jst.go.jp

Receptor-Ligand Docking Simulations: Computational models have been used to predict and analyze the binding affinity of Magnaldehyde B and its analogs to the ligand-binding domain of RXRα, providing a structural basis for the interaction. researchgate.net

These validation steps provide strong evidence that RXR is a bona fide biological target of Magnaldehyde B.

Chemical Proteomics Approaches for Target Deconvolution

Chemical proteomics is a powerful set of techniques used for the large-scale identification of protein targets of small molecules, a process known as target deconvolution. europeanreview.orgnih.govunige.ch These methods are particularly valuable in phenotypic screening, where a compound shows a desirable effect on cells, but its direct molecular target is unknown. unige.chresearchgate.net

Common chemical proteomics strategies include:

Affinity-Based Protein Profiling (AfBPP): This involves immobilizing the small molecule (or a modified version) on a solid support (like beads) to "pull down" its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. researchgate.net

Activity-Based Protein Profiling (ABPP): This method uses chemical probes that covalently bind to the active site of specific enzyme families, allowing for the assessment of target engagement in a complex proteome. unige.ch

Cellular Thermal Shift Assay (CETSA): This label-free approach relies on the principle that a protein's thermal stability changes when it binds to a ligand. By heating cells or lysates treated with the compound and measuring the amount of soluble protein at different temperatures, direct targets can be identified. unige.ch

While these approaches are instrumental for target deconvolution, the current body of literature does not specify their application in the initial discovery of RXR as the target for Magnaldehyde B. The identification appears to have resulted from targeted screening assays. However, chemical proteomics remains a vital tool for future studies to uncover potential off-targets or additional binding partners of Magnaldehyde B, thereby providing a more complete picture of its cellular interactions. ki.se

Genetic Tools for Target Validation (e.g., CRISPR-Cas9, RNAi)

The identification of a bioactive compound's molecular target is a foundational step in drug discovery and chemical biology. While initial biochemical assays may suggest a direct interaction, definitive validation within a cellular or whole-organism context is crucial. Genetic tools such as RNA interference (RNAi) and CRISPR-Cas9 gene editing are powerful techniques for this purpose, although their specific application to validate the targets of Magnaldehyde B, such as Retinoid X Receptor (RXR) α and lipase, has not been extensively documented in publicly available research. The principles of these technologies, however, provide a clear framework for how such validation would be conducted.

The CRISPR-Cas9 system offers a more permanent and complete method of target validation by directly editing the genomic DNA. nih.gov This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break. nih.gov The cell's error-prone repair mechanism often results in insertions or deletions that create a frameshift mutation, leading to a permanent gene "knockout." biocompare.com In the context of Magnaldehyde B, creating a cell line with a knockout of the gene for RXRα or lipase would be the definitive test. If these knockout cells no longer respond to Magnaldehyde B treatment, it provides strong evidence that the disrupted protein is the direct and necessary target for the compound's activity. biocompare.com Both techniques are compared in their general application for target validation in drug discovery. sygnaturediscovery.comnih.gov

Table 1: Comparison of Genetic Tools for Target Validation

| Feature | RNA interference (RNAi) | CRISPR-Cas9 |

|---|---|---|

| Mechanism | Post-transcriptional silencing of mRNA. synthego.com | DNA-level gene editing (knockout). nih.gov |

| Effect | Transient knockdown of protein expression. sygnaturediscovery.com | Permanent knockout of gene function. synthego.com |

| Specificity | Can have off-target effects due to partial sequence matches. | Highly specific, but off-target edits can occur. |

Structure-Function Relationship Analysis through Mutagenesis and Molecular Modeling

Understanding how Magnaldehyde B interacts with its biological targets on a molecular level is key to elucidating its mechanism of action and for guiding the design of more potent and selective analogs. This is achieved through a combination of site-directed mutagenesis and computational modeling, which together probe the critical features of the protein-ligand interface.

Site-directed mutagenesis involves systematically replacing specific amino acid residues within the target protein's binding pocket. By observing how these mutations affect the binding or activity of Magnaldehyde B, researchers can map the key residues essential for the interaction. For instance, if changing an amino acid from one with a hydroxyl group (like serine) to one without (like alanine) abolishes Magnaldehyde B's effect, it suggests that a hydrogen bond at that position is critical for binding. While specific mutagenesis studies examining the Magnaldehyde B interaction with RXRα or lipase are not detailed in current literature, this technique remains a gold standard for validating the binding modes predicted by computational methods.

Computational Docking and Molecular Dynamics Simulations of Magnaldehyde B-Target Complexes

Computational techniques provide an atomic-level view of how a ligand fits into its target protein. Molecular docking is a method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govdp.tech

Molecular Docking Findings:

RXRα: Docking simulations have been instrumental in understanding the agonistic activity of Magnaldehyde B on Retinoid X Receptor α (RXRα). researchgate.net These studies informed the structural optimization of Magnaldehyde B, leading to the development of synthetic analogs with significantly increased potency. researchgate.net The docking models indicated that these optimized molecules have a high affinity for the ligand-binding domain of RXRα. researchgate.netresearchgate.net

Lipase: Magnaldehyde B has been identified as a natural inhibitor of lipase, with a reported IC50 value of 96.96 μM. nih.gov Molecular docking studies were performed to investigate the interactions between Magnaldehyde B and lipase, providing insights into its inhibitory mechanism. nih.govscience.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamic behavior of the ligand-protein complex over time. nih.govnih.gov MD simulations model the movements and interactions of every atom in the system, providing a more realistic representation of the binding event in a solvated environment than the static picture offered by docking. dovepress.comrsc.org Although specific MD simulation studies for Magnaldehyde B are not yet published, research on related compounds from Magnolia species demonstrates the power of this technique to validate docking poses and reveal dynamic interactions within the binding pocket. researchgate.net Such simulations could confirm the stability of the docked Magnaldehyde B pose within the RXRα or lipase active sites and identify key dynamic interactions that contribute to its biological activity.

Table 2: Summary of Molecular Modeling Studies on Magnaldehyde B

| Technique | Target Protein | Key Findings/Purpose |

|---|---|---|

| Molecular Docking | Retinoid X Receptor α (RXRα) | Predicted binding mode; guided the synthesis of more potent agonists. researchgate.netresearchgate.net |

| Molecular Docking | Lipase | Investigated ligand-enzyme interactions to explain inhibitory activity. nih.govresearchgate.net |

| Molecular Dynamics (Theoretical) | RXRα / Lipase | To assess the stability of the docked pose and analyze the dynamic nature of the protein-ligand interactions over time. |

Pharmacophore Modeling and Ligand-Based Design (theoretical)

Pharmacophore modeling is a powerful ligand-based drug design strategy, particularly useful when a high-resolution structure of the target is unavailable or when one wants to understand the common chemical features required for activity across a series of compounds. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect.

For Magnaldehyde B, a ligand-based pharmacophore model could be developed using its structure along with the structures of its known active analogs. For example, studies on Magnaldehyde B identified it as an RXRα agonist and subsequently led to the synthesis of more potent analogs. researchgate.net This set of active molecules would serve as a "training set." By computationally superimposing these molecules and identifying the common spatial arrangement of their key functional groups, a pharmacophore model for RXRα agonism could be generated.

This theoretical model would consist of several key features:

Hydrophobic regions: Corresponding to the biphenyl (B1667301) core and other nonpolar parts of the molecules.

Hydrogen bond acceptors/donors: Corresponding to the hydroxyl and aldehyde or carboxylic acid functionalities that are critical for interaction with receptor residues.

Aromatic rings: Representing the phenyl groups.

Once validated, this pharmacophore model could be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, can rapidly identify novel, structurally diverse molecules that possess the required pharmacophoric features and are therefore predicted to be active as RXRα agonists or lipase inhibitors. This approach accelerates the discovery of new lead compounds, bypassing the need for extensive random screening. acs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Magnaldehyde B |

| Honokiol |

| Magnolol |

| Orlistat |

| Bexarotene |

| Am80 |

| UVI3003 |

| GW501516 |

| 6-hydroxy-3′-propyl-[1,1′-biphenyl]-3-propanoic acid (6OHA) |

| 4′-hydroxy-3′-propyl-[1,1′-biphenyl]-3-propanoic acid ethyl ester (4′OHE) |

| 6-hydroxy-3′-propyl-[1,1′-biphenyl]-3-propanoic acid ethyl ester (6OHE) |

Advanced Analytical Methodologies for Magnaldehyde B Research

Chromatographic Method Development for Isomer Separation and Purity Assessment

Chromatography is the cornerstone for the isolation and purity assessment of natural products like Magnaldehyde B. The development of high-resolution methods is essential to distinguish it from a multitude of other compounds present in its natural source, Magnolia officinalis, and to separate its stereoisomers.

Lignans (B1203133) are chiral compounds, and their biological activity is often dependent on their specific stereoconfiguration. researchgate.net Chiral chromatography is the definitive method for separating the enantiomers of Magnaldehyde B to determine the enantiomeric excess (ee) in a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.